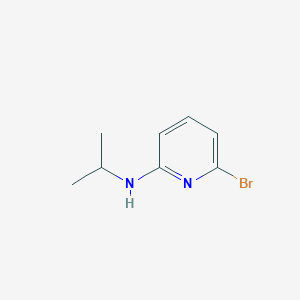
6-Bromo-2-isopropylaminopyridine
Cat. No. B1287674
M. Wt: 215.09 g/mol
InChI Key: FZACLMVHJVRFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04560762
Procedure details


In the same reacting apparatus as in Example 1, 20 g of 2-bromo-6-isopropylaminopyridine, 70 ml of methanol and 14 g of potassium hydroxide were charged and they were subjected to reacting each other at 160° C. for 4 hours. After completion of the reaction, the similar experimental procedure as in Example 3 was carried out to give 7.3 g of 2-methoxy-6-isopropylaminopyridine of b.p. 127°-128° C./20 mmHg.



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[N:3]=1.[OH-:12].[K+].[CH3:14]O>>[CH3:14][O:12][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)NC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
other at 160° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC(=CC=C1)NC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
